Difluorinated Curcumin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

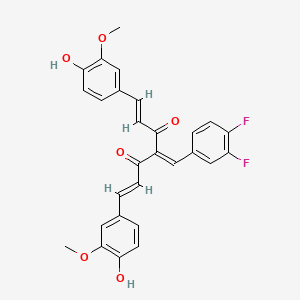

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H22F2O6 |

|---|---|

Molecular Weight |

492.5 g/mol |

IUPAC Name |

(1E,6E)-4-[(3,4-difluorophenyl)methylidene]-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione |

InChI |

InChI=1S/C28H22F2O6/c1-35-27-15-17(6-11-25(27)33)4-9-23(31)20(13-19-3-8-21(29)22(30)14-19)24(32)10-5-18-7-12-26(34)28(16-18)36-2/h3-16,33-34H,1-2H3/b9-4+,10-5+ |

InChI Key |

UUPCLOLPGXQUSO-LUZURFALSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)C(=CC2=CC(=C(C=C2)F)F)C(=O)/C=C/C3=CC(=C(C=C3)O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)C(=CC2=CC(=C(C=C2)F)F)C(=O)C=CC3=CC(=C(C=C3)O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Difluorinated Curcumin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and biological activity of difluorinated curcumin analogues, with a primary focus on 3,4-difluorobenzylidene curcumin (CDF). This compound has garnered significant interest in the scientific community due to its enhanced stability, bioavailability, and potent anti-cancer properties compared to its parent compound, curcumin.[1][2] This guide offers detailed experimental protocols, comprehensive characterization data, and a review of the key signaling pathways modulated by this promising therapeutic agent.

Synthesis of 3,4-Difluorobenzylidene Curcumin (CDF)

The synthesis of CDF is typically achieved through a Claisen-Schmidt condensation reaction. This method involves the reaction of a curcuminoid precursor with 3,4-difluorobenzaldehyde in the presence of a basic catalyst. Several variations of this protocol exist, with differences in solvents, catalysts, and reaction conditions. Below is a compiled and detailed experimental protocol based on established methods.[3][4]

Experimental Protocol: Synthesis of CDF

Materials:

-

Curcumin (purified from turmeric or synthetic)

-

3,4-Difluorobenzaldehyde

-

Methanol or Ethyl Acetate (reaction solvent)

-

Piperidine or n-Butylamine (catalyst)

-

Boric oxide (B₂O₃) (optional, as a complexing agent to direct the reaction)

-

Tri-n-butyl borate (optional, as a water scavenger)

-

Hydrochloric acid (HCl) solution (for workup)

-

Dichloromethane and Methanol (for column chromatography)

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Purification of Curcumin (if necessary): Commercial curcumin is often a mixture of curcuminoids. For a clean reaction, it is advisable to purify curcumin from this mixture using column chromatography with a mobile phase of dichloromethane and methanol (e.g., 9:1 v/v).[3] The first fraction is typically curcumin.

-

Reaction Setup: In a round-bottom flask, dissolve purified curcumin (1 mmol) in methanol.

-

Addition of Reagents: To the stirred solution, add 3,4-difluorobenzaldehyde (1 mmol) dropwise. A catalytic amount of piperidine is then added to the reaction mixture.

-

Reaction: The reaction is stirred at room temperature for an extended period, typically 48 hours. The progress of the reaction should be monitored by TLC.

-

Alternative Protocol using Boron Complexation:

-

In a two-neck round-bottom flask, add pentane-2,4-dione (10.0 mmol) and boron oxide (10.0 mmol) to ethyl acetate (20.0 mL) and stir at 80°C for 45 minutes.

-

Add 3,4-difluorobenzaldehyde (20.0 mmol) and tri-n-butyl borate (40.0 mmol).

-

Stir the mixture for 30 minutes to dissolve the aldehyde.

-

Slowly add n-butylamine (4.0 mmol) over 30 minutes.

-

Heat the reaction mixture at 70°C for 4-4.5 hours.

-

Upon completion, the boron-CDF complex is cleaved by adding a hydrochloric acid solution.[4]

-

-

Work-up and Purification:

-

After the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of dichloromethane and methanol) to yield the pure this compound analog.[3]

-

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound (CDF).

Characterization of this compound

The synthesized this compound is characterized using various spectroscopic techniques to confirm its structure and purity. The most common methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure of CDF. The spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound (CDF)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methoxy (-OCH₃) | ~3.80 - 3.90 | s | - |

| Aromatic Protons | ~6.75 - 7.65 | m | - |

| Olefinic Protons | ~6.60 - 7.80 | d | ~15-16 |

| Enolic Proton | ~16.4 | br s | - |

Note: The exact chemical shifts can vary depending on the solvent used (e.g., DMSO-d₆ or CDCl₃). Data compiled from multiple sources.[5][6]

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDF)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Methoxy (-OCH₃) | ~56 |

| Methylene (-CH₂-) | ~101 |

| Olefinic Carbons | ~120 - 145 |

| Aromatic Carbons | ~110 - 150 |

| Carbonyl (=C=O) | ~183 |

Note: The exact chemical shifts can vary depending on the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity.

Table 3: Mass Spectrometry Data for this compound (CDF)

| Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) |

| ESI+ | [M+H]⁺ | Varies with specific analogue |

| ESI- | [M-H]⁻ | Varies with specific analogue |

Note: The fragmentation pattern can provide structural information. For instance, cleavage of the heptanoid chain is a common fragmentation pathway for curcuminoids.[7]

Characterization Workflow Diagram:

Caption: Workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated superior biological activity compared to curcumin, particularly in the context of cancer therapy. It has been shown to inhibit cell proliferation, induce apoptosis, and overcome drug resistance in various cancer cell lines.[1][3] These effects are mediated through the modulation of multiple key signaling pathways.

Key Signaling Pathways Modulated by this compound

-

NF-κB Signaling Pathway: CDF has been shown to be a potent inhibitor of the NF-κB signaling pathway. It can suppress the activation of NF-κB, which in turn downregulates the expression of various pro-inflammatory and pro-survival genes.

-

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) pathway is often dysregulated in cancer. CDF can inhibit EGFR signaling, thereby impeding cancer cell proliferation and survival.

-

PTEN/Akt Signaling Pathway: The tumor suppressor PTEN is a negative regulator of the pro-survival Akt pathway. CDF has been found to restore the expression of PTEN, leading to the inhibition of Akt signaling and the induction of apoptosis in cancer cells.

NF-κB Signaling Pathway Diagram:

Caption: Inhibition of the NF-κB signaling pathway by CDF.

EGFR Signaling Pathway Diagram:

Caption: Inhibition of the EGFR signaling pathway by CDF.

PTEN/Akt Signaling Pathway Diagram:

Caption: Restoration of PTEN function and inhibition of Akt signaling by CDF.

Conclusion

This compound, particularly CDF, represents a significant advancement in the development of curcumin-based therapeutics. Its synthesis is achievable through established organic chemistry methods, and its structure can be unequivocally confirmed by modern analytical techniques. The enhanced biological activity of CDF, underscored by its ability to modulate critical cancer-related signaling pathways, positions it as a highly promising candidate for further preclinical and clinical investigation. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in exploring the therapeutic potential of this compound analogues.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Difluorinated-Curcumin (CDF) Restores PTEN Expression in Colon Cancer Cells by Down-Regulating miR-21 | PLOS One [journals.plos.org]

- 4. Curcumin regulates the miR-21/PTEN/Akt pathway and acts in synergy with PD98059 to induce apoptosis of human gastric cancer MGC-803 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Difluorinated-Curcumin (CDF) Restores PTEN Expression in Colon Cancer Cells by Down-Regulating miR-21 | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Curcumin Analogue CDF Inhibits Pancreatic Tumor Growth by Switching on Suppressor microRNAs and Attenuating EZH2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Difluorinated Curcumin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin, the principal curcuminoid derived from the rhizome of Curcuma longa, has garnered significant attention for its wide array of therapeutic properties. However, its clinical utility is hampered by poor aqueous solubility, low bioavailability, and rapid metabolism. To overcome these limitations, synthetic analogues have been developed, among which difluorinated curcumin (CDF), particularly 3,4-difluorobenzylidene curcumin, has emerged as a promising candidate with enhanced biological activity. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, offering valuable insights for researchers and professionals in drug development.

Physicochemical Properties

The introduction of fluorine atoms into the curcumin scaffold significantly alters its physicochemical characteristics, influencing its solubility, stability, lipophilicity, and ionization constant. These parameters are critical for predicting the compound's pharmacokinetic and pharmacodynamic behavior.

Solubility

Lipophilicity

The lipophilicity of a compound is a key determinant of its ability to cross biological membranes. The partition coefficient (LogP) is the most common measure of lipophilicity. For 3,4-difluorobenzylidene-curcumin, a calculated XLogP3-AA value of 5.4 has been reported, indicating a highly lipophilic nature.[4] This increased lipophilicity compared to curcumin may contribute to its enhanced cellular uptake and distinct biological activities.

Stability

The stability of curcuminoids is highly dependent on pH and temperature. Curcumin itself is known to be unstable in neutral to alkaline conditions, undergoing rapid degradation.[5][6][7] While specific kinetic data for the degradation of this compound across a range of pH values and temperatures is not extensively documented in the literature, it is known to be metabolically more stable than curcumin. The hydrolytic stability of this compound has been shown to be poor in phosphate-buffered saline (PBS), but can be significantly improved by forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin.

pKa

The acid dissociation constant (pKa) is crucial for understanding the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and interaction with biological targets. As a phenolic compound, this compound is expected to have acidic protons. However, specific experimental pKa values for this compound analogues are not currently available in the cited literature.

Quantitative Data Summary

The following tables summarize the available quantitative physicochemical data for this compound and its parent compound, curcumin, for comparative purposes.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Reference |

| 3,4-Difluorobenzylidene-curcumin | C₂₈H₂₂F₂O₆ | 492.5 | 5.4 | [4] |

| Curcumin | C₂₁H₂₀O₆ | 368.38 | ~2.5-3.6 |

Table 1: Comparison of Molecular Properties and Lipophilicity.

| Compound | Solvent | Solubility | Reference |

| 4-(3,4-Difluorobenzo)curcumin | DMF | 10 mg/mL | [2] |

| 4-(3,4-Difluorobenzo)curcumin | DMSO | 10 mg/mL | [2] |

| Curcumin | Water | ~11 ng/mL | [8] |

Table 2: Solubility Data.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the physicochemical properties of poorly soluble compounds like this compound. The following are standard methodologies that can be adapted for this purpose.

Aqueous Solubility Determination (Shake-Flask Method)

-

Preparation of Saturated Solution: An excess amount of the this compound powder is added to a known volume of purified water or a relevant buffer solution in a sealed, light-protected container.

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation at a high speed, followed by filtration through a fine-pore (e.g., 0.22 µm) filter to obtain a clear saturated solution.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

Lipophilicity (LogP) Determination (Shake-Flask Method)

-

Phase Preparation: Equal volumes of n-octanol and water (or a relevant buffer, typically at pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in the n-octanol phase. An equal volume of the water phase is then added.

-

Equilibration: The mixture is vigorously shaken for a set period to allow for the partitioning of the compound between the two phases and then left to stand for complete phase separation.

-

Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical method like HPLC-UV/Vis.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Stability Assessment (HPLC-Based Method)

-

Solution Preparation: Stock solutions of this compound are prepared in a suitable organic solvent (e.g., methanol or DMSO) and then diluted into a series of aqueous buffer solutions of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

-

Incubation: The solutions are incubated at a constant temperature (e.g., 37°C) in light-protected containers.

-

Sampling: Aliquots are withdrawn at predetermined time intervals.

-

Analysis: The concentration of the remaining this compound in each sample is quantified using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.

-

Data Analysis: The natural logarithm of the concentration is plotted against time. For first-order degradation kinetics, the slope of the line gives the degradation rate constant (k), and the half-life (t½) can be calculated using the formula: t½ = 0.693 / k.

pKa Determination (Potentiometric Titration)

For hydrophobic compounds like this compound, a co-solvent system is often necessary.

-

Sample Preparation: A known amount of this compound is dissolved in a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point. For polyprotic acids, multiple inflection points may be observed.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways implicated in cancer and other diseases, often with greater potency than curcumin.

Inhibition of Vegfc-Vegfr3-Erk Signaling

This compound has been identified as a potent inhibitor of developmental lymphangiogenesis by impairing the VEGFC-VEGFR3-ERK signaling pathway.[9][10] This pathway is crucial for the formation of lymphatic vessels and is also implicated in cancer metastasis.

Attenuation of EGFR, IGF-1R, and NF-κB Signaling

Studies have demonstrated that this compound (CDF) can attenuate the signaling of the Epidermal Growth Factor Receptor (EGFR), Insulin-like Growth Factor-1 Receptor (IGF-1R), and the transcription factor Nuclear Factor-kappa B (NF-κB).[11][12] These pathways are pivotal in cell proliferation, survival, and inflammation, and their dysregulation is a hallmark of many cancers.

Inactivation of β-catenin Signaling

This compound has also been shown to inactivate the β-catenin signaling pathway, also known as the Wnt/β-catenin pathway.[11] This pathway is fundamental in embryonic development and tissue homeostasis, and its aberrant activation is strongly associated with the development of several cancers.

Conclusion

This compound presents a significant improvement over its parent compound in terms of metabolic stability and biological activity. Its distinct physicochemical properties, particularly its high lipophilicity, contribute to its enhanced potency. However, its poor aqueous solubility remains a challenge that necessitates innovative formulation strategies to unlock its full therapeutic potential. The elucidation of its interactions with key signaling pathways provides a strong rationale for its continued investigation as a promising candidate in drug discovery and development. Further research is warranted to obtain a more complete and quantitative physicochemical profile of various this compound analogues to guide future formulation and clinical development efforts.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Anticancer Activity of Novel this compound Analog and Its Inclusion Complex with 2-Hydroxypropyl-β-Cyclodextrin against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,4-Difluorobenzylidene-curcumin | C28H22F2O6 | CID 132993165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stability of curcumin in buffer solutions and characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of CurcuEmulsomes: nanoformulation for enhanced solubility and delivery of curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 3,4-Difluorobenzocurcumin Inhibits Vegfc-Vegfr3-Erk Signalling to Block Developmental Lymphangiogenesis in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Difluorinated-Curcumin (CDF): A Novel Curcumin Analog is a Potent Inhibitor of Colon Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Difluorinated-curcumin (CDF): a novel curcumin analog is a potent inhibitor of colon cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Difluorinated Curcumin: A Technical Guide to Chemical Structure, Stability, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin, a naturally occurring polyphenol extracted from the rhizome of Curcuma longa, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. However, its clinical utility is hampered by poor aqueous solubility, low bioavailability, and rapid metabolic degradation. To overcome these limitations, synthetic analogues have been developed, among which difluorinated curcumin derivatives have shown considerable promise. This technical guide provides an in-depth overview of the chemical structure, stability, and biological activity of a prominent this compound analogue, 3,4-difluorobenzylidene curcumin (CDF).

Chemical Structure and Synthesis

The chemical structure of 3,4-difluorobenzylidene curcumin distinguishes itself from curcumin by the presence of two fluorine atoms on the phenyl rings. This strategic fluorination enhances the molecule's lipophilicity and metabolic stability.

Chemical Name: (1E,6E)-1,7-Bis(3,4-difluorophenyl)hepta-1,6-diene-3,5-dione

Molecular Formula: C₁₉H₁₂F₄O₂

Molecular Weight: 364.29 g/mol

The synthesis of 3,4-difluorobenzylidene curcumin is typically achieved through an aldol condensation reaction. This involves the reaction of 3,4-difluorobenzaldehyde with 2,4-pentanedione in the presence of a basic catalyst.

Below is a DOT language script illustrating the general synthesis workflow.

Chemical Stability

Fluorination is a common strategy to enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism. It is therefore anticipated that this compound exhibits greater stability compared to its parent compound, curcumin.

Hydrolytic Stability: Curcumin is known to be unstable in neutral and alkaline conditions, undergoing rapid degradation. While specific kinetic data for this compound is lacking, its stability can be assessed using HPLC-based methods under forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress). Preliminary studies suggest that encapsulation in delivery systems like cyclodextrins can significantly enhance the hydrolytic stability of this compound.

Data Presentation: Comparative Biological Activity

This compound has consistently demonstrated superior biological activity compared to curcumin in various preclinical studies. The following tables summarize the available quantitative data.

Table 1: Comparative IC50 Values of this compound Analogs and Curcumin in Cancer Cell Lines

| Cell Line | Cancer Type | This compound Analog (IC50, µM) | Curcumin (IC50, µM) | Reference |

| FLLL-11 | ||||

| SW480 | Colorectal | 0.51 | 13.31 | [1] |

| HT-29 | Colorectal | 2.11 | 10.26 | [1] |

| HCT116 | Colorectal | 4.48 | 12.58 | [1] |

| FLLL-12 | ||||

| SW480 | Colorectal | 0.89 | 13.31 | [1] |

| HT-29 | Colorectal | 2.53 | 10.26 | [1] |

| HCT116 | Colorectal | 2.97 | 12.58 | [1] |

| GO-Y030 | ||||

| SW480 | Colorectal | 0.74 | 13.31 | [1] |

| HT-29 | Colorectal | 1.98 | 10.26 | [1] |

| HCT116 | Colorectal | 2.03 | 12.58 | [1] |

Note: FLLL-11, FLLL-12, and GO-Y030 are structurally related this compound analogs.

Table 2: Comparative Pharmacokinetic Parameters of this compound (CDF) and Curcumin

| Parameter | This compound (CDF) | Curcumin | Reference |

| Bioavailability | Approximately 3 times higher than curcumin | Low | [2] |

| Tissue Distribution | Preferential accumulation in the pancreas (two-fold higher than curcumin) | Mostly distributed to the heart and lung tissues | [2] |

Signaling Pathways Modulated by this compound

This compound exerts its potent anticancer effects by modulating multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Key among these are the NF-κB, STAT3, and Wnt signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival. Its constitutive activation is a hallmark of many cancers. This compound has been shown to be a potent inhibitor of this pathway.

STAT3 Signaling Pathway

The STAT3 signaling pathway is involved in cell growth, differentiation, and apoptosis. Its aberrant activation is linked to tumorigenesis. This compound effectively suppresses STAT3 activation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is implicated in several cancers. This compound has been found to inhibit this signaling cascade.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Synthesis of 3,4-Difluorobenzylidene Curcumin

Materials:

-

3,4-Difluorobenzaldehyde

-

2,4-Pentanedione (Acetylacetone)

-

Piperidine

-

Glacial Acetic Acid

-

Toluene

-

Ethyl Acetate

-

Hexane

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

Procedure:

-

A solution of 3,4-difluorobenzaldehyde (2 equivalents) and 2,4-pentanedione (1 equivalent) is prepared in toluene.

-

Piperidine and glacial acetic acid are added as catalysts.

-

The reaction mixture is refluxed for several hours with a Dean-Stark apparatus to remove water.

-

After cooling, the solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

-

The fractions containing the desired product are collected, and the solvent is evaporated to yield 3,4-difluorobenzylidene curcumin as a solid.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

The structure and purity of the synthesized compound are confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Hydrolytic Stability Assay (HPLC-Based)

Materials:

-

This compound

-

HPLC-grade acetonitrile and water

-

Formic acid or other suitable buffer components

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

C18 HPLC column

Procedure:

-

Stock Solution Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile).

-

Forced Degradation:

-

Acid Hydrolysis: The stock solution is mixed with 0.1 N HCl and incubated at a specific temperature (e.g., 60°C) for a set period.

-

Base Hydrolysis: The stock solution is mixed with 0.1 N NaOH and incubated at a specific temperature for a set period.

-

Oxidative Degradation: The stock solution is treated with a solution of hydrogen peroxide (e.g., 3%) and incubated.

-

Thermal Degradation: The solid compound or a solution is heated at a high temperature (e.g., 80°C).

-

Photodegradation: A solution of the compound is exposed to UV light.

-

-

Sample Preparation for HPLC: At various time points, aliquots are withdrawn from the degradation mixtures. Acidic and basic samples are neutralized. All samples are diluted to a suitable concentration with the mobile phase.

-

HPLC Analysis: The samples are injected into an HPLC system equipped with a C18 column and a UV-Vis detector. A suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid) is used to separate the parent compound from its degradation products.

-

Data Analysis: The peak area of the parent compound is monitored over time to determine the degradation kinetics (e.g., rate constant and half-life) under each stress condition.

Dual-Luciferase Reporter Assay for NF-κB Inhibition

Materials:

-

Cancer cell line (e.g., HeLa, HCT116)

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

-

Control plasmid (e.g., Renilla luciferase plasmid for normalization)

-

Lipofectamine or other transfection reagent

-

This compound

-

TNF-α or other NF-κB activator

-

Dual-Luciferase Reporter Assay System (e.g., Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.

-

Transfection: Cells are co-transfected with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, the cells are pre-treated with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Stimulation: The cells are then stimulated with an NF-κB activator (e.g., TNF-α) for a further incubation period (e.g., 6 hours).

-

Cell Lysis: The medium is removed, and the cells are lysed using the passive lysis buffer provided in the assay kit.

-

Luciferase Assay:

-

An aliquot of the cell lysate is transferred to a luminometer plate.

-

The firefly luciferase substrate is added, and the luminescence is measured.

-

The Stop & Glo® reagent is then added to quench the firefly luciferase activity and activate the Renilla luciferase, and the second luminescence reading is taken.

-

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each well. The inhibitory effect of this compound on NF-κB activity is calculated as the percentage reduction in normalized luciferase activity compared to the stimulated control.

Conclusion

This compound, particularly 3,4-difluorobenzylidene curcumin, represents a promising advancement over natural curcumin for therapeutic applications. Its enhanced chemical stability, superior bioavailability, and potent inhibitory effects on key cancer-related signaling pathways underscore its potential as a lead compound in drug development. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and scientists working to further elucidate the therapeutic mechanisms and clinical potential of this important class of molecules. Further investigation into the quantitative stability of this compound under various physiological conditions is warranted to facilitate its translation into clinical practice.

References

Difluorinated Curcumin: A Deep Dive into its Molecular Targets in Neurological Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorinated curcumin (CDF), a synthetic analog of the naturally occurring polyphenol curcumin, has emerged as a promising therapeutic candidate for a range of neurological disorders. Its enhanced stability and bioavailability compared to curcumin have prompted intensive research into its molecular mechanisms of action within the central nervous system. This technical guide provides a comprehensive overview of the known molecular targets of this compound and its potential therapeutic applications in neurological diseases. We will delve into the key signaling pathways modulated by CDF, present available quantitative data on its interactions, and provide detailed experimental protocols for its study.

Molecular Targets of this compound

A systems pharmacology study has identified 312 potential molecular targets for a this compound analog, primarily implicating G protein-coupled receptors (GPCRs) involved in crucial neurological functions.[1][2] These include receptors that regulate pain, inflammation, mood, and cognition.

G Protein-Coupled Receptors (GPCRs)

The primary identified targets for this compound fall within the GPCR superfamily. These receptors are integral to a vast array of physiological processes in the brain. The families of GPCRs potentially modulated by CDF include:

-

Adrenergic Receptors: Involved in the regulation of attention, arousal, and stress responses.

-

Serotonergic Receptors: Key players in mood, anxiety, and cognitive function.

-

Opioid Receptors: Central to pain perception and modulation.

-

Cannabinoid Receptors: Involved in a wide range of functions including appetite, pain sensation, mood, and memory.

While a comprehensive list of binding affinities for CDF with each of these receptors is not yet available, the initial broad identification points towards a multi-target mechanism of action.

Quantitative Data on Molecular Interactions

Quantitative data on the direct interaction of this compound with specific neurological targets remains limited in the public domain. The following table summarizes available data, primarily for the parent compound curcumin, which can serve as a preliminary reference point for understanding the potential potency of its difluorinated analog. It is crucial to note that the difluorination is expected to alter the binding affinities.

| Target | Compound | Assay Type | Value | Neurological Relevance |

| Tau Protein | Curcumin | Fluorescence Quenching | Kd: 3.3 ± 0.4 µM (adult tau), 8 ± 1 µM (fetal tau) | Inhibition of tau aggregation is a key strategy in Alzheimer's disease and other tauopathies. |

| Glioblastoma Cells (U87 MG) | Curcumin | CCK-8 Assay | IC50: 20 µM | Provides a general indication of cytotoxic potential in brain-related cancer cells. |

| A549 Lung Cancer Cells | Curcumin | MTT Assay | IC50: 33 µM | Offers a comparative measure of cytotoxic efficacy. |

Signaling Pathways Modulated by this compound

This compound is believed to exert its neuroprotective effects through the modulation of key intracellular signaling pathways, mirroring and often enhancing the known activities of curcumin.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In many neurological disorders, chronic activation of NF-κB in glial cells contributes to neuroinflammation and neuronal damage. Curcumin is a known inhibitor of NF-κB activation. This compound is expected to share and potentially enhance this inhibitory activity, thereby reducing the production of pro-inflammatory cytokines and mitigating neuroinflammatory processes.

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. Curcumin is a known activator of the Nrf2 pathway. By upregulating this pathway, this compound can enhance the brain's intrinsic defense mechanisms against oxidative stress, a common pathological feature in many neurological disorders.

Caption: Nrf2 signaling pathway and the activating role of this compound.

Interaction with Pathological Protein Aggregates

A hallmark of several neurodegenerative diseases is the accumulation of misfolded protein aggregates, such as amyloid-beta (Aβ) plaques in Alzheimer's disease and alpha-synuclein aggregates in Parkinson's disease. Curcumin has been shown to inhibit the aggregation of Aβ and promote its disaggregation. It is hypothesized that this compound will exhibit similar or enhanced activity against these pathological protein aggregates.

Caption: Inhibition of Amyloid-Beta aggregation by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on neurological targets.

Synthesis of this compound (General Procedure)

This compound can be synthesized via a Claisen-Schmidt condensation reaction between 3,4-difluorobenzaldehyde and acetylacetone in the presence of a suitable base and solvent.

-

Materials: 3,4-difluorobenzaldehyde, acetylacetone, boric anhydride, tri-n-butyl borate, n-butylamine, anhydrous ethyl acetate.

-

Procedure: a. Dissolve boric anhydride in anhydrous ethyl acetate. b. Add acetylacetone and 3,4-difluorobenzaldehyde to the solution. c. Add tri-n-butyl borate and n-butylamine dropwise while stirring. d. Reflux the mixture for several hours. e. After cooling, hydrolyze the reaction mixture with dilute hydrochloric acid. f. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate. g. Purify the crude product by column chromatography on silica gel.

NF-κB Inhibition Assay (Luciferase Reporter Assay)

This assay quantifies the inhibitory effect of CDF on NF-κB activation in a cellular context.

-

Cell Line: HEK293 cells stably transfected with an NF-κB luciferase reporter construct.

-

Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with a known NF-κB activator (e.g., TNF-α) for 6 hours. d. Lyse the cells and measure luciferase activity using a luminometer. e. Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability. f. Calculate the IC50 value of CDF for NF-κB inhibition.

Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This assay measures the ability of CDF to activate the Nrf2 antioxidant response pathway.

-

Cell Line: HepG2-C8 cells or similar, transfected with an Antioxidant Response Element (ARE) luciferase reporter vector.

-

Procedure: a. Seed the cells in a 96-well plate. b. Transfect the cells with the ARE-luciferase reporter vector and a control reporter vector. c. After 24 hours, treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours). d. Lyse the cells and measure the firefly and Renilla luciferase activities. e. Calculate the fold induction of ARE-luciferase activity relative to vehicle-treated control cells.

Amyloid-Beta Aggregation Assay (Thioflavin T Assay)

This assay monitors the kinetics of Aβ fibril formation in the presence and absence of CDF.

-

Materials: Synthetic Aβ(1-42) peptide, Thioflavin T (ThT), phosphate buffer.

-

Procedure: a. Prepare a stock solution of Aβ(1-42) in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into phosphate buffer to the desired final concentration. b. Prepare a stock solution of Thioflavin T. c. In a 96-well black plate, mix the Aβ peptide solution with various concentrations of this compound. d. Add ThT to each well. e. Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time at 37°C with intermittent shaking using a plate reader. f. The increase in fluorescence intensity corresponds to the formation of Aβ fibrils.

In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict the passive permeability of compounds across the blood-brain barrier (BBB).

References

early-stage research on difluorinated curcumin derivatives

An In-Depth Technical Guide to Early-Stage Research on Difluorinated Curcumin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin, the active polyphenol in turmeric (Curcuma longa), has garnered significant scientific interest for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects[1][2]. However, its clinical utility is severely hampered by poor water solubility, rapid metabolism, and consequently, low oral bioavailability[3][4][5][6]. To overcome these limitations, researchers have focused on synthesizing curcumin analogs with improved pharmacokinetic and pharmacodynamic profiles[4][5][6][7]. Among the most promising are the this compound derivatives, particularly 3,4-difluorobenzylidene curcumin (CDF). The introduction of fluorine atoms can significantly alter the physicochemical and electronic properties of the molecule, leading to enhanced stability, bioavailability, and biological activity[2]. This guide provides a comprehensive overview of the early-stage research on these derivatives, focusing on their synthesis, biological mechanisms, and relevant experimental protocols.

Synthesis of this compound Derivatives

The primary method for synthesizing this compound derivatives is through an aldol condensation reaction. This typically involves reacting a difluorinated benzaldehyde analog with pentane-2,4-dione (acetylacetone) under basic conditions[2][8]. The use of agents like boron oxide, tri-n-butyl borate, and n-butylamine facilitates the reaction, acting as a complexing agent, water scavenger, and basic catalyst, respectively[2].

The synthesis yields can be influenced by the substituents on the aromatic rings. Electron-donating groups, such as the hydroxyl group in the starting material for curcumin synthesis, can result in lower isolated yields compared to the electron-withdrawing fluorine groups used for synthesizing difluorinated derivatives[2][8].

Table 1: Comparative Synthesis Yields

| Compound | Starting Aldehyde | Isolated Yield | Reference |

|---|---|---|---|

| Curcumin (Cur) | 4-Hydroxy-3-methoxybenzaldehyde | 53% | [2] |

| 3,4-Difluorinated Curcumin (3,4-DFCur) | 3,4-Difluorobenzaldehyde | 72% |[2] |

Pharmacokinetics and Bioavailability

A significant advantage of this compound derivatives is their improved pharmacokinetic profile. CDF has been shown to be approximately three times more bioavailable than curcumin after oral administration[3][4]. Biodistribution assays reveal that while curcumin primarily distributes to the heart and lungs, CDF preferentially accumulates in the pancreas, reaching tissue concentrations two-fold higher than curcumin[3][4][9]. This enhanced bioavailability and targeted accumulation are critical for its therapeutic potential, particularly in pancreatic cancer[10].

Biological Activities and Mechanisms of Action

Anticancer Activity

This compound derivatives have demonstrated potent anticancer activity across a range of cancer cell lines, including those resistant to conventional chemotherapy[3][10][11]. Their mechanisms are pleiotropic, affecting multiple signaling pathways and cellular processes.

-

Inhibition of Cancer Stem Cells (CSCs): CDF can inhibit the self-renewal capacity and clonogenicity of cancer stem-like cells, which are often responsible for tumor recurrence and chemoresistance[3][4][11][12].

-

Modulation of Signaling Pathways: CDF exerts its effects by modulating diverse molecular targets. It has been shown to down-regulate oncogenic microRNAs like miR-21 and miR-210, while restoring the expression of tumor suppressor genes such as PTEN[3][10]. This leads to the inhibition of critical pro-survival pathways like Akt and NF-κB[10][11].

-

Induction of Apoptosis: Treatment with CDF leads to an increase in caspase-3/7 activity and enhanced expression of cleaved PARP, key markers of apoptosis. It also reduces the levels of anti-apoptotic proteins like Mcl-1 and Bcl-2[10].

-

Suppression of Angiogenesis and Invasion: CDF can inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF), crucial mediators of angiogenesis[3][4]. It also reduces the expression of matrix metalloproteinase-9 (MMP9), an enzyme involved in cancer cell invasion[10].

Table 2: Comparative Cytotoxicity (IC₅₀) of Curcumin vs. This compound

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| HepG2 | Liver Cancer | Curcumin | > 50 | [2] |

| 3,4-DFCur | > 50 | [2] | ||

| LU-1 | Lung Cancer | Curcumin | 39.2 ± 3.4 | [2] |

| 3,4-DFCur | > 50 | [2] | ||

| KB | Epidermoid Carcinoma | Curcumin | 18.3 ± 0.6 | [2] |

| 3,4-DFCur | 43.1 ± 1.1 | [2] | ||

| HT29 | Colon Cancer | DMCH* | 9.80 ± 0.55 µg/mL | [13] |

| SW620 | Colon Cancer | DMCH* | 7.50 ± 1.19 µg/mL | [13] |

Note: DMCH is (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone, a different curcumin analogue. The search results provided conflicting data on the direct cytotoxicity of 3,4-DFCur, with one study suggesting lower activity than curcumin due to increased lipophilicity[2], while others report stronger cytotoxic effects[3][4]. This highlights an area for further investigation.

Nephroprotective Activity

This compound has shown superior protective effects against chemotherapy-induced kidney damage compared to natural curcumin. In studies involving cisplatin-induced nephrotoxicity in rats, CDF treatment was more effective at preventing the rise in serum urea and creatinine[1].

The mechanism involves the modulation of inflammatory and oxidative stress pathways. CDF demonstrates a greater potential than curcumin in suppressing the pro-inflammatory factors NF-κB and COX-2. Furthermore, it more effectively upregulates the Nrf2 and HO-1 antioxidant response pathway. CDF also influences the mTOR signaling pathway, which is implicated in cell growth and survival[1].

Applications in Neurodegenerative Diseases

Early-stage research is exploring the use of fluorinated curcumin derivatives for neurodegenerative diseases like Alzheimer's. The rationale is that these derivatives can be labeled with isotopes like ¹⁸F for use in Positron Emission Tomography (PET) imaging to detect β-amyloid (Aβ) plaques, a hallmark of the disease[14][15]. While some synthesized radioligands have shown the ability to stain Aβ plaques, challenges related to metabolic stability and brain permeability remain, indicating a need for further structural modifications[14][15][16].

Experimental Protocols

Synthesis of 3,4-Difluorinated Curcumin (3,4-DFCur)

This protocol is a generalized procedure based on published methods[2].

-

Preparation: Dissolve 3,4-difluorobenzaldehyde in ethyl acetate in a reaction vessel.

-

Addition of Reagents: To the stirred solution, add boron oxide, followed by a solution of tri-n-butyl borate in ethyl acetate.

-

Initiation: Add pentane-2,4-dione to the mixture.

-

Catalysis: Slowly add n-butylamine in ethyl acetate dropwise to the reaction mixture while maintaining the temperature, typically at 40-50°C.

-

Reaction: Continue stirring the mixture for 4-5 hours at the specified temperature.

-

Work-up: After the reaction is complete, add dilute hydrochloric acid and stir.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., acetone/water) to yield pure 3,4-DFCur.

Cell Viability (MTT) Assay

This protocol is a generalized procedure for assessing cytotoxicity[13][17][18][19].

-

Cell Seeding: Seed cancer cells (e.g., HT29, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Western Blot Analysis

This protocol is a generalized procedure for analyzing protein expression[11][20][21][22][23].

-

Cell Lysis: Treat cells with the this compound derivative for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-PTEN, anti-p-Akt, anti-cleaved PARP) diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

Conclusion

Early-stage research strongly suggests that this compound derivatives, particularly CDF, represent a significant advancement over natural curcumin. Their enhanced bioavailability, preferential tissue accumulation, and potent, multi-faceted mechanisms of action make them promising candidates for further development, especially in oncology and as protective agents against chemotherapy-induced toxicities. While initial results are encouraging, further research is required to fully elucidate their cytotoxicity profile across a wider range of cancer types, optimize their structure for specific therapeutic applications such as neuro-imaging, and advance these promising compounds toward clinical evaluation.

References

- 1. Comparative in vivo evaluations of curcumin and its analog this compound against cisplatin-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic activities of synthesized curcumin and 3,4-Difluorinated curcumin against HepG2, LU-1 and KB cancer cell lines | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 3. This compound: A Promising Curcumin Analogue with Improved Anti-Tumor Activity and Pharmacokinetic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. journalajocs.com [journalajocs.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound: A Promising Curcumin Analogue with Improved Anti-Tumor Activity and Pharmacokinetic Profile (2016) | Amir Abbas Momtazi | 163 Citations [scispace.com]

- 10. Anticancer Activity of Novel this compound Analog and Its Inclusion Complex with 2-Hydroxypropyl-β-Cyclodextrin against Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Difluorinated-curcumin (CDF): a novel curcumin analog is a potent inhibitor of colon cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cytotoxicity and Apoptosis Effects of Curcumin Analogue (2E,6E)-2,6-Bis(2,3-Dimethoxybenzylidine) Cyclohexanone (DMCH) on Human Colon Cancer Cells HT29 and SW620 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pure.skku.edu [pure.skku.edu]

- 16. Curcumin and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Curcumin Inhibits Cell Viability and Increases Apoptosis of SW620 Human Colon Adenocarcinoma Cells via the Caudal Type Homeobox-2 (CDX2)/Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. wcrj.net [wcrj.net]

- 20. Validation of a Quantification Method for Curcumin Derivatives and Their Hepatoprotective Effects on Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Using the Pleiotropic Characteristics of Curcumin to Validate the Potential Application of a Novel Gene Expression Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Difluorinated Curcumin Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcumin, the principal curcuminoid of turmeric, has garnered significant attention for its therapeutic potential across a spectrum of diseases. However, its clinical application is often hampered by poor bioavailability and rapid metabolism. To overcome these limitations, synthetic analogs have been developed, among which difluorinated curcumin (CDF) has shown promise with enhanced biological activity. This technical guide delves into the in silico modeling of this compound's interactions with key biological targets, providing a framework for understanding its mechanism of action at a molecular level. While direct and extensive in silico data exclusively for this compound is limited in publicly available research, this guide synthesizes findings from studies on curcumin and its various analogs to provide a comprehensive overview of the computational methodologies and potential interaction patterns.

Data Presentation: Quantitative Analysis of Curcumin Analog Interactions

The following tables summarize binding affinity data from various in silico studies on curcumin and its derivatives with key protein targets. It is important to note that while a this compound analog was included in a broad screening of 50 curcumin derivatives, specific binding energy for it was not reported; another analog, N-(3-nitrophenylpyrazole) curcumin, was found to have a better binding affinity for EGFR in that particular study[1]. The data presented here is for other curcumin analogs and serves as a reference for the potential binding energies that could be expected for difluorinated derivatives.

Table 1: Molecular Docking of Curcumin and Analogs with EGFR and NF-κB

| Compound Class | Target Protein | Binding Energy Range (kcal/mol) | Predicted Binding Constants (µM) | Reference |

| Curcumin Derivatives (50 compounds) | EGFR | -7.34 (±0.07) to -12.12 (±0.21) | 0.00013 (±0.00006) to 3.45 (±0.10) | [1][2] |

| Curcumin Derivatives (50 compounds) | NF-κB | -6.24 (±0.06) to -12.97 (±0.47) | 0.0004 (±0.0003) to 10.05 (±4.03) | [1][2] |

| Curcumin | NF-κB (p50 subunit) | -6.2 | Not Reported | [3] |

Table 2: Molecular Docking of Curcumin Analogs with Other Kinases

| Compound | Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Reference |

| Curcumin | CDK2 | -7.80 | Not Specified | [4] |

| Kurkumod 23 (Curcumin derivative) | CDK2 | -9.15 | Lys33 | [4] |

| Kurkumod 24 (Curcumin derivative) | CDK2 | -9.36 | Lys33 | [4] |

| Curcumin Analog S5 | ALK5 | > -10.0 | H-bonding | [3] |

| Curcumin Analog S6 | ALK5 | > -10.0 | H-bonding | [3] |

Experimental Protocols: In Silico Methodologies

The following sections detail the typical experimental protocols employed in the in silico analysis of curcumin and its analogs. These methodologies provide a roadmap for researchers looking to conduct similar studies on this compound.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

1. Ligand and Receptor Preparation:

-

Ligand Preparation: The 2D structure of the curcumin analog is drawn using chemical drawing software (e.g., ChemDraw). The structure is then converted to a 3D format and energy minimized using a suitable force field (e.g., MMFF94). Gasteiger charges and polar hydrogens are added.

-

Receptor Preparation: The 3D crystal structure of the target protein (e.g., EGFR, NF-κB) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Kollman charges and polar hydrogens are added to the protein structure.

2. Docking Simulation using AutoDock Vina:

-

Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the binding pocket. For example, in a study on ALK5, the grid box size was set to 16 x 16 x 16 Å with a spacing of 1.0 Å[3].

-

Docking Parameters: The docking simulation is performed using a program like AutoDock Vina. The exhaustiveness parameter, which controls the thoroughness of the search, is typically set to a value between 8 and 100[3][4]. The number of binding modes to be generated is also specified.

-

Analysis of Results: The results are analyzed based on the binding energy (in kcal/mol) of the different poses. The pose with the lowest binding energy is generally considered the most favorable. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.

Molecular Dynamics (MD) Simulations

MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex.

1. System Setup using GROMACS:

-

Force Field Selection: A suitable force field, such as CHARMM36m or AMBER, is chosen to describe the interactions between atoms.

-

Solvation: The protein-ligand complex is placed in a periodic box and solvated with a water model (e.g., TIP3P).

-

Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentrations.

2. Simulation Protocol:

-

Energy Minimization: The energy of the system is minimized to remove any steric clashes.

-

Equilibration: The system is equilibrated in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature). This allows the system to reach the desired temperature and pressure.

-

Production Run: The production MD simulation is run for a specified period, typically ranging from 50 to 100 nanoseconds[5][6].

-

Trajectory Analysis: The trajectory of the simulation is analyzed to determine the stability of the complex. This includes calculating the root mean square deviation (RMSD) of the protein and ligand, the root mean square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg). The number and duration of hydrogen bonds between the ligand and protein are also analyzed.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways targeted by curcumin and its analogs.

References

- 1. In Silico and In Vitro Screening of 50 Curcumin Compounds as EGFR and NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular designing, virtual screening and docking study of novel curcumin analogue as mutation (S769L and K846R) selective inhibitor for EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular docking analysis of curcumin analogues against kinase domain of ALK5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. In silico exploration of novel EGFR-targeting compounds: integrative molecular modeling, docking, pharmacokinetics, and MD simulations for advancing anti-cervical cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Difluorinated Curcumin (CDF): A Potent Inhibitor of Cancer Stem Cells – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer Stem Cells (CSCs) represent a subpopulation of tumor cells endowed with self-renewal and differentiation capabilities, driving tumor initiation, metastasis, and recurrence. A primary challenge in oncology is the inherent resistance of CSCs to conventional chemotherapeutics. Difluorinated curcumin (CDF), a synthetic analog of curcumin, has emerged as a highly potent agent that overcomes the poor bioavailability of its parent compound. This document provides a comprehensive technical overview of CDF's mechanism of action in targeting CSCs, detailing its effects on key signaling pathways, summarizing quantitative efficacy data, and outlining the experimental protocols used to validate these findings. Evidence demonstrates that CDF, particularly in combination with standard chemotherapy, effectively inhibits CSC proliferation, self-renewal, and survival by modulating critical signaling networks, including Wnt/β-catenin, NF-κB, and Sonic Hedgehog pathways.

Introduction to Cancer Stem Cells and the Role of this compound

The CSC model posits that tumors are hierarchically organized, with a small fraction of CSCs responsible for sustaining tumor growth and seeding new tumors.[1] These cells are characterized by the expression of specific surface markers (e.g., CD44, CD133, CD166) and possess robust DNA repair mechanisms and a high expression of ATP-binding cassette (ABC) transporters, which contribute to multidrug resistance.[2][3] The failure to eradicate CSCs is a leading cause of cancer relapse.[4][5]

Curcumin, a natural polyphenol, has shown pleiotropic anti-cancer effects, including the ability to target CSCs.[6][7] However, its clinical utility is severely hampered by poor absorption, rapid metabolism, and low bioavailability.[8] To address these limitations, analogs such as this compound (CDF) were synthesized. CDF exhibits significantly greater potency and bioavailability, making it a promising candidate for targeting the chemoresistant CSC population.[2][8] Studies show CDF is more effective than curcumin at inhibiting the growth of chemo-resistant colon cancer cells enriched with CSCs, reducing CSC markers, and preventing the formation of colonospheres.[2][4]

Mechanism of Action: How CDF Inhibits Cancer Stem Cells

CDF exerts its inhibitory effects on CSCs through a multi-pronged approach, primarily by modulating key signaling pathways that are crucial for maintaining CSC stemness and survival.

Attenuation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is fundamental for both normal stem cell self-renewal and CSC maintenance.[3][9][10] In many cancers, aberrant Wnt signaling leads to the accumulation of β-catenin in the nucleus, where it activates target genes like c-Myc and Cyclin D1, promoting proliferation.[2][11] CDF has been shown to effectively inhibit this pathway. In chemo-resistant colon cancer cells, CDF treatment leads to the inactivation of β-catenin and a subsequent downregulation of its downstream effector, c-Myc.[2][5] This disruption of Wnt signaling is a critical mechanism by which CDF inhibits CSC proliferation and self-renewal.[2]

Caption: CDF inhibits the Wnt/β-catenin pathway, preventing β-catenin's nuclear translocation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is another critical regulator of CSCs, controlling inflammation, survival, and proliferation.[2] In chemo-resistant colon cancer cells, which have a high proportion of CSCs, NF-κB activity is significantly elevated.[2] CDF, particularly in combination with chemotherapeutic agents like 5-FU and Oxaliplatin, has been shown to cause a marked reduction in NF-κB DNA-binding activity.[2] This leads to the downregulation of downstream targets such as COX-2 and the anti-apoptotic protein Bcl-xL, while activating the pro-apoptotic protein Bax.[2][5] This shift towards apoptosis is a key factor in CDF's ability to eliminate CSCs.

Caption: CDF blocks NF-κB signaling by inhibiting the activation of the IKK complex.

Modulation of STAT3 and Sonic Hedgehog (Shh) Pathways

While direct evidence for CDF is still emerging, its parent compound, curcumin, provides a strong basis for its expected activity against other key CSC pathways.

-

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently activated in CSCs and is associated with chemoresistance and stemness.[12][13][14] STAT3 activation promotes the expression of stem cell markers like c-Myc, SOX2, and OCT4.[12] Given the interconnectedness of signaling pathways, where Wnt can upregulate STAT3, it is highly probable that CDF's inhibitory effects extend to this crucial CSC node.[1]

-

Sonic Hedgehog (Shh) Signaling: The Shh pathway is another developmental pathway hijacked by CSCs to maintain stemness.[15][16][17] Curcumin has been demonstrated to suppress CSCs in lung and bladder cancer by inhibiting the Shh pathway.[15][17][18] This inhibition prevents the activation of Gli family transcription factors, which regulate genes involved in proliferation and survival. CDF, as a more potent analog, is expected to exhibit similar or enhanced inhibitory activity.[15]

Caption: CDF is predicted to inhibit the Shh pathway by targeting the SMO protein.

Quantitative Data on CDF Efficacy

The enhanced potency of CDF compared to curcumin has been quantified across several key metrics for CSC inhibition. The following tables summarize findings from studies on chemo-resistant colon cancer cell lines (HCT-116 and HT-29), which are highly enriched in CSCs.[2]

Table 1: Inhibition of CSC Marker Expression and Self-Renewal

| Parameter | Cell Line | Treatment | Result | Reference |

|---|---|---|---|---|

| CSC Markers | Chemo-resistant HCT-116 | CDF + 5-FU/Ox | More potent reduction in CD44 & CD166 vs. Curcumin | [2][5] |

| Primary Colonospheres | Chemo-resistant HCT-116 | CDF + 5-FU/Ox | Superior inhibition of sphere formation vs. Curcumin | [2] |

| Secondary Colonospheres | Chemo-resistant HCT-116 | Pre-treatment with CDF | Marked inhibition of secondary sphere formation | [2] |

| ABCG2 Transporter | Chemo-resistant HCT-116 | CDF + 5-FU/Ox | Significant downregulation |[2][5] |

Table 2: Effects of CDF on Cell Viability and Signaling Pathways

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

|---|---|---|---|---|---|

| NF-κB Activity | Chemo-resistant HCT-116 | CDF + 5-FU/Ox | 4 µM | ~30% reduction in activity | [2] |

| NF-κB Activity | Chemo-resistant HCT-116 | Curcumin + 5-FU/Ox | 4 µM | No significant reduction | [2] |

| Caspase-3 Activity | Chemo-resistant HT-29 | CDF + 5-FU/Ox | 4 µM | Significant increase vs. Curcumin | [2] |

| Protein Expression | Chemo-resistant HCT-116 | CDF (4 µM) + 5-FU/Ox | N/A | Downregulation of c-Myc, Cox-2, Bcl-xL | [2] |

| Protein Expression | Chemo-resistant HCT-116 | CDF (4 µM) + 5-FU/Ox | N/A | Upregulation of Bax |[2] |

Note: 5-FU/Ox refers to a combination of 5-fluorouracil and oxaliplatin.

Detailed Experimental Protocols

The following are summarized methodologies for key experiments used to evaluate the efficacy of CDF against CSCs, based on published literature.[2][4][5]

Cell Culture and Enrichment of CSCs

-

Cell Lines: Human colon cancer cell lines HCT-116 and HT-29 are commonly used.

-

Chemo-resistant Cell Generation: To enrich for CSCs, parental cell lines are cultured with increasing concentrations of 5-fluorouracil (5-FU) and oxaliplatin over several months.

-

Culture Medium: Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

Colonosphere Formation Assay

This assay measures the self-renewal capacity of CSCs.

-

Seeding: Single-cell suspensions of chemo-resistant cells are plated at a low density (e.g., 100 cells/200 µL) in ultra-low attachment 96-well plates.

-

Sphere Medium: Cells are cultured in serum-free stem cell medium (e.g., DMEM/F12) supplemented with B27, N2, 20 ng/mL epidermal growth factor (EGF), and 10 ng/mL basic fibroblast growth factor (bFGF).

-

Treatment: Cells are treated with CDF, curcumin, and/or chemotherapeutic agents at various concentrations.

-

Incubation: Plates are incubated for 7-10 days to allow for the formation of primary colonospheres.

-

Quantification: The number and size of colonospheres (typically >50 µm in diameter) are counted using an inverted microscope.

-

Secondary Spheres: Primary spheres are collected, dissociated into single cells, and re-plated in fresh sphere medium without treatment to assess the effect on self-renewal capacity.

Caption: Workflow for the primary and secondary colonosphere formation assays.

Western Blot Analysis

This technique is used to measure the expression levels of specific proteins.

-

Cell Lysis: Treated and control cells are harvested and solubilized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein (e.g., 20-50 µg) are separated by size via SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., β-catenin, NF-κB p65, CD44, Bax, Bcl-xL). A loading control antibody (e.g., GAPDH or β-actin) is also used.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.

NF-κB DNA Binding Activity Assay

This is typically a transcription factor ELISA.

-

Nuclear Extraction: Nuclear extracts are prepared from treated and control cells.

-

Assay Plate: Ten micrograms of nuclear extract are added to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Incubation: The plate is incubated to allow NF-κB to bind to the DNA.

-

Detection: A primary antibody specific to the activated form of NF-κB (e.g., anti-p65) is added, followed by an HRP-conjugated secondary antibody.

-

Quantification: A colorimetric substrate is added, and the absorbance is measured spectrophotometrically. The results are expressed as a percentage of NF-κB activation relative to controls.

Conclusion and Future Directions

This compound (CDF) represents a significant advancement over natural curcumin, demonstrating superior potency and bioavailability for the targeted elimination of cancer stem cells.[2][8] Its ability to simultaneously inhibit multiple critical CSC signaling pathways, including Wnt/β-catenin and NF-κB, underscores its potential as a powerful therapeutic agent.[2] The quantitative data clearly show that CDF is more effective than curcumin at reducing CSC markers, inhibiting self-renewal capacity, and inducing apoptosis in chemoresistant cancer cell populations.[2]

For drug development professionals, CDF offers a compelling candidate for further preclinical and clinical investigation. Future research should focus on in vivo studies to confirm these in vitro findings, optimize dosing strategies in combination with standard-of-care chemotherapies, and explore its efficacy across a broader range of CSC-driven malignancies. The detailed protocols provided herein offer a robust framework for the continued evaluation of CDF and other novel compounds designed to eradicate the root cause of cancer recurrence and metastasis.

References

- 1. STAT3 exacerbates survival of cancer stem-like tumorspheres in EGFR-positive colorectal cancers: RNAseq analysis and therapeutic screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Difluorinated-Curcumin (CDF): A Novel Curcumin Analog is a Potent Inhibitor of Colon Cancer Stem-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of the Wnt signaling pathway in cancer stem cells: prospects for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Difluorinated-curcumin (CDF): a novel curcumin analog is a potent inhibitor of colon cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Curcumin and Cancer Stem Cells: Curcumin Has Asymmetrical Effects on Cancer and Normal Stem Cells | Anticancer Research [ar.iiarjournals.org]

- 7. Curcumin inhibits cancer stem cell phenotypes in ex vivo models of colorectal liver metastases, and is clinically safe and tolerable in combination with FOLFOX chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: A Promising Curcumin Analogue with Improved Anti-Tumor Activity and Pharmacokinetic Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Wnt/beta-catenin signaling in cancer stemness and malignant behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wnt Signaling in Cancer Stem Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Cancer Stem Cells are Regulated by STAT3 Signalling in Wilms Tumour - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Curcumin inhibits bladder cancer stem cells by suppressing Sonic Hedgehog pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sonic hedgehog and Wnt/β-catenin pathways mediate curcumin inhibition of breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Curcumin Suppresses Lung Cancer Stem Cells via Inhibiting Wnt/β-catenin and Sonic Hedgehog Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Difluorinated Curcumin in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorinated curcumin (CDF), a synthetic analog of the natural compound curcumin, has demonstrated enhanced stability, bioavailability, and potent anti-cancer activity in numerous preclinical studies.[1][2] Its mechanism of action involves the modulation of multiple cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis. These application notes provide a comprehensive overview and detailed protocols for utilizing CDF in cell culture-based research to investigate its therapeutic potential.

Mechanism of Action

CDF exerts its anti-tumor effects by targeting a variety of signaling pathways and molecular targets within cancer cells.[1][3] Key pathways affected include:

-

NF-κB Signaling: Curcumin and its analogs are well-documented inhibitors of the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation.[4][5][6]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Curcumin has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[3][7][8]

-

Wnt/β-catenin Signaling: Aberrant Wnt signaling is a hallmark of many cancers. CDF has been shown to inactivate β-catenin and downregulate its target genes like c-Myc.[6][9][10]

-

EGFR Signaling: The epidermal growth factor receptor (EGFR) pathway, often overactive in cancer, can be attenuated by CDF, leading to reduced cell proliferation and invasion.[5][11]

-

Apoptosis Induction: CDF induces programmed cell death by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins and activating caspases.[4][6][12]

-